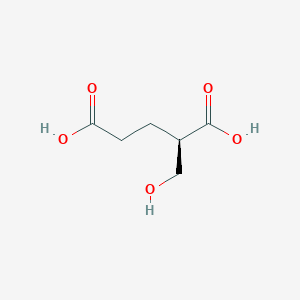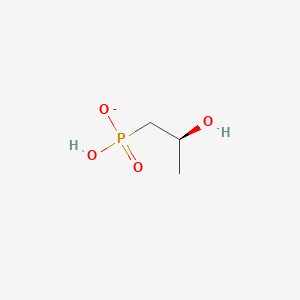
(S)-2-hydroxypropylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-hydroxypropylphosphonate is the organophosphate oxoanion that is the anion formed from (S)-2-hydroxypropylphosphonic acid by loss of a single proton from the phosphate group; the major microspecies at pH 7.3. It is a conjugate base of a (S)-2-hydroxypropylphosphonic acid.
Scientific Research Applications
1. Bisphosphonates and Bone Metabolism
Bisphosphonates, a class of compounds with widespread use for disorders of bone metabolism like Paget's disease and osteoporosis, share a common P–C–P backbone structure, essential for binding to hydroxyapatite. Their unique structure, including the hydroxyl group (as in R1 side groups), plays a crucial role in their efficacy and utility in treating specific bone resorption disorders (Russell, 2007).
2. Development and Clinical Impact of Bisphosphonates
The discovery and development of bisphosphonates, chemically stable analogues of pyrophosphate, have significantly impacted clinical medicine. Their ability to inhibit bone resorption by selectively binding to bone surfaces and interfering with osteoclast actions has established them as a choice treatment for various bone diseases (Russell, 2011).
3. Mechanisms of Action in Bisphosphonates
Bisphosphonates' biological effects, originally attributed to physico-chemical effects on hydroxyapatite crystals, are predominantly due to cellular effects. The presence of a nitrogen atom in their structure is critical for their potency as inhibitors of bone resorption, particularly in treating Paget's disease (Russell et al., 1999).
4. Role in Antibiotic Formation
(S)-2-hydroxypropylphosphonate is involved in the formation of fosfomycin, a key antibiotic. The enzymatic reaction involving (S)-2-hydroxypropylphosphonate leads to the specific production of fosfomycin, showcasing its importance in antibiotic biosynthesis (Yan et al., 2007).
5. Direct Inhibition of Osteoclastic Activity
Bisphosphonates like aminohydroxypropylidene directly suppress osteoclastic activity, as observed in isolated avian osteoclasts. This inhibition is mediated by bone-bound drugs and is a critical aspect of their function in treating bone resorption disorders (Carano et al., 1990).
6. Effects on Bone Mineral Metabolism
The use of bisphosphonates affects bone mineral metabolism, as observed in studies involving continuous bed rest. These effects are dose-dependent and significant, highlighting their role in managing skeletal mineral loss (Lockwood et al., 1975).
7. Bisphosphonates: Laboratory to Clinical Applications
Bisphosphonates have evolved from laboratory compounds to vital clinical treatments for bone diseases. Their selective uptake and adsorption to mineral surfaces in bone, and their interference with osteoclasts' actions, have established them as essential drugs for treating various bone disorders (Russell & Rogers, 1999).
8. Anticalcification and Antiresorption Effects
Bisphosphonates exhibit significant anticalcification and antiresorption effects, crucial for their activity in calcium-related disorders. Their interaction with calcium and impact on hydroxyapatite formation and dissolution are key to their therapeutic applications (Van Gelder et al., 1995).
9. Therapeutic Uses of Bisphosphonates
Bisphosphonates are pivotal in managing skeletal disorders like osteoporosis and Paget's disease. Each bisphosphonate has a unique activity profile, influencing their therapeutic applications and effectiveness in reducing bone turnover and fracture risk (Licata, 2005).
10. Novel Bisphosphonates Development
The synthesis and pharmacology of novel bisphosphonates, like ISA-13-1, demonstrate their potential in bone disease treatment. These new compounds show similar potency to existing bisphosphonates but with increased oral absorption, highlighting the ongoing evolution in bisphosphonate-based therapies (Cohen et al., 1999).
properties
Product Name |
(S)-2-hydroxypropylphosphonate |
|---|---|
Molecular Formula |
C3H8O4P- |
Molecular Weight |
139.07 g/mol |
IUPAC Name |
hydroxy-[(2S)-2-hydroxypropyl]phosphinate |
InChI |
InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-1/t3-/m0/s1 |
InChI Key |
ZFVCONUOLQASEW-VKHMYHEASA-M |
Isomeric SMILES |
C[C@@H](CP(=O)(O)[O-])O |
Canonical SMILES |
CC(CP(=O)(O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)
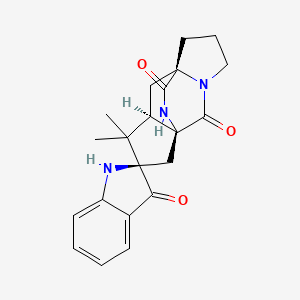
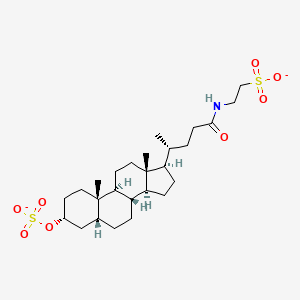

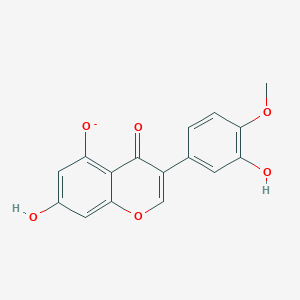
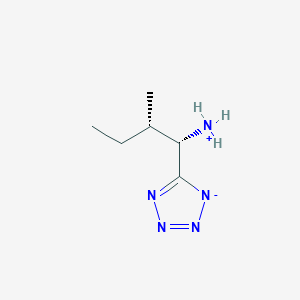

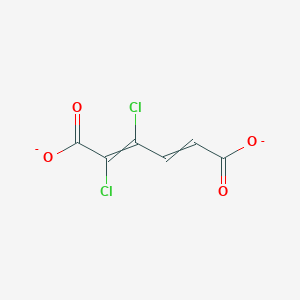
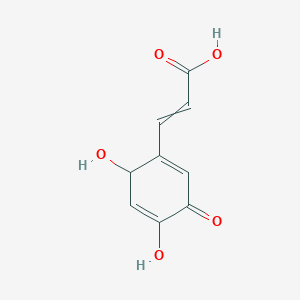
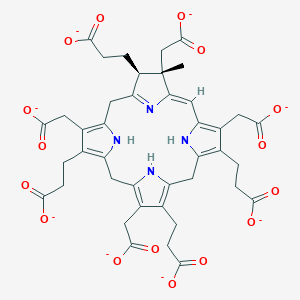
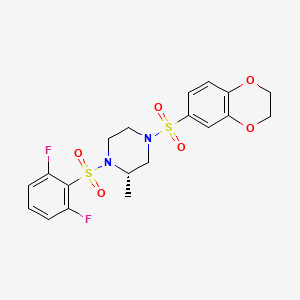
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)

